molecular formula C13H16N2O3 B3012490 methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate CAS No. 2034257-97-9

methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate

Cat. No.: B3012490
CAS No.: 2034257-97-9
M. Wt: 248.282
InChI Key: LTKSURVIFDRACQ-UHFFFAOYSA-N
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Description

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . Another common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a carbamate group with an indole ring makes it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

methyl N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15-6-5-9-7-10(3-4-11(9)15)12(16)8-14-13(17)18-2/h3-7,12,16H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKSURVIFDRACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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